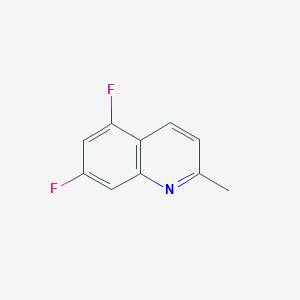

5,7-Difluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUMSZBFVGHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5,7 Difluoro 2 Methylquinoline and Analogues

Established Synthetic Pathways for Fluoroquinoline Core Structures

The construction of the fundamental fluoroquinoline framework has traditionally relied on well-established cyclization reactions, which have been adapted to accommodate fluorine-substituted precursors.

Classical Quinoline (B57606) Synthesis Reactions and their Applicability to Fluorinated Systems

Classic named reactions that form the bedrock of quinoline synthesis have proven adaptable for the creation of fluorinated derivatives. These methods typically involve the acid-catalyzed condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

The Skraup synthesis , a reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, is a cornerstone of quinoline preparation. organic-chemistry.orgnih.gov This method can be adapted for fluorinated systems. For instance, the synthesis of 5,7-difluoroquinoline (B1304923) has been achieved through a modified Skraup condensation of 3,5-difluoroaniline. While specific conditions for the direct synthesis of 5,7-difluoro-2-methylquinoline via a Skraup-type reaction are not widely detailed, the principle of using a fluorinated aniline remains a viable strategy. The reaction typically requires harsh conditions, including strong acids and high temperatures, and can be notoriously vigorous. researchgate.netnih.gov

The Doebner-von Miller reaction offers a more versatile approach, utilizing α,β-unsaturated aldehydes or ketones in place of glycerol, which allows for the introduction of substituents, such as a methyl group at the 2-position. wikipedia.orgiipseries.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, proceeds by the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org To synthesize this compound, 3,5-difluoroaniline would be reacted with crotonaldehyde. The reaction is typically catalyzed by a Lewis acid, such as tin tetrachloride, or a Brønsted acid. wikipedia.org

Table 1: Comparison of Classical Condensation Reactions for Fluoroquinoline Synthesis

The Camps cyclization involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield a hydroxyquinoline. wikipedia.org By starting with an appropriately fluorinated o-acylaminoacetophenone, this method can be used to produce fluorinated hydroxyquinolines, which can then be further modified. The reaction conditions and the structure of the starting material influence the isomeric distribution of the resulting hydroxyquinolines. wikipedia.org

A significant advancement in the synthesis of fluoroquinolones was the development of the Grohe process in 1975. bayer.com This method involves the cycloaracylation of secondary enamino esters with o-halogenated benzoyl chlorides. bayer.com This process was pivotal in the synthesis of highly effective antibacterial agents like ciprofloxacin (B1669076). gdch.de While the Grohe method is a cornerstone for the synthesis of many modern fluoroquinolone antibiotics, its direct application to prepare this compound is not extensively documented in readily available literature. bayer.comgdch.de The versatility of this method, however, suggests its potential adaptability for the synthesis of a wide range of quinolone derivatives, including those with the specific substitution pattern of this compound.

Contemporary Approaches in Fluoroquinoline Synthesis

More recent synthetic strategies have focused on improving efficiency, selectivity, and sustainability, employing metal catalysis and adhering to the principles of green chemistry.

Metal-Catalyzed Synthetic Routes for Quinolone Derivatives

Transition metal catalysts, particularly palladium, have emerged as powerful tools for the synthesis of quinolines under milder conditions. A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization . organic-chemistry.orgnih.gov This method allows for the construction of 2-methylquinolines from aniline derivatives. The reaction conditions can be optimized using different palladium catalysts and ligands, with palladium(II) acetate and 1,10-phenanthroline showing high efficacy. organic-chemistry.org This approach is tolerant of various functional groups on the aniline ring, with electron-withdrawing groups generally enhancing reactivity. organic-chemistry.org The synthesis of 8-methylquinoline derivatives has also been achieved through palladium-catalyzed C-H fluorination using a nucleophilic fluoride source. nih.gov

Table 2: Overview of a Palladium-Catalyzed Aza-Wacker Oxidative Cyclization for 2-Methylquinoline (B7769805) Synthesis

Green Chemistry Principles in Fluoroquinolone Production

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to develop more environmentally benign processes. These approaches often focus on the use of alternative energy sources, greener solvents, and recyclable catalysts.

Microwave irradiation has been successfully employed to accelerate quinoline synthesis, often under solvent-free conditions. For example, the reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to quinolines and dihydroquinolines.

Nanocatalysts offer another avenue for green quinoline synthesis. Their high surface area and reactivity can lead to improved yields and milder reaction conditions. For instance, various nanocatalysts have been used to synthesize substituted quinoline derivatives. nih.gov Zirconia-based nanoparticles have been employed as an eco-friendly heterogeneous catalyst in the Friedländer annulation process to produce quinolines. nih.gov Similarly, Fe3O4 nanoparticles have been utilized in water as a green solvent for the synthesis of pyrimido[4,5-b]quinolones in high yields. nih.gov These catalysts are often reusable, adding to the sustainability of the process. nih.gov

Microwave-Assisted and Ultrasonic Irradiation Methods

Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasonic irradiation to accelerate reactions, improve yields, and enhance product purity. These methods are particularly advantageous in the synthesis of heterocyclic compounds, including quinoline derivatives.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in a dramatic reduction in reaction times, from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods. In the context of quinoline synthesis, microwave irradiation has been successfully applied to various classical reactions, including multicomponent reactions and cyclocondensations. While a specific protocol for this compound is not detailed, the general applicability of MW-assisted synthesis for analogous structures suggests its high potential for the efficient synthesis of this target molecule. The benefits include lower energy consumption and the possibility of conducting reactions in solvent-free conditions, aligning with the principles of green chemistry.

Ultrasonic irradiation, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, creating unique reaction conditions that can enhance reaction rates and yields. Sonochemistry has been applied to the synthesis of a wide range of heterocyclic compounds. The mechanical and chemical effects of ultrasound can promote mass transfer, activate catalysts, and generate reactive radical species. For the synthesis of quinolines, ultrasonic irradiation can facilitate condensation and cyclization steps, often under milder conditions and in shorter timeframes than traditional methods.

Multicomponent and One-Pot Synthesis Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly valued in organic synthesis for their efficiency, atom economy, and operational simplicity. These strategies involve the combination of three or more reactants in a single reaction vessel to form a complex product in a sequential or cascade manner, avoiding the need for isolation and purification of intermediates.

These strategies are highly adaptable and could be envisioned for the synthesis of this compound. A hypothetical one-pot approach might involve the reaction of 3,5-difluoroaniline with crotonaldehyde or its precursors under acidic catalysis, leading directly to the formation of the quinoline core without isolating intermediates.

Photocatalytic and Electrochemical Synthesis Considerations

In recent years, photocatalysis and electrochemistry have emerged as powerful and sustainable tools for organic synthesis, offering alternative pathways that often avoid harsh reagents and extreme conditions.

Photocatalytic Synthesis: Visible-light photocatalysis uses light energy to drive chemical reactions, often involving the generation of radical intermediates via single-electron transfer processes. This methodology has been applied to quinoline synthesis through various mechanisms. One approach involves the photocatalytic dehydrogenation of tetrahydroquinolines to form the aromatic quinoline ring. Another strategy employs a dual-catalyst system, combining a photocatalyst with a proton reduction co-catalyst, to synthesize quinolines from anilines and aldehydes under oxidant-free conditions, producing hydrogen gas as the only byproduct. acs.org Iron-based photocatalysts have also been used for the alkylation of quinolines via decarboxylation reactions under visible light. mdpi.com These methods represent a green alternative to traditional syntheses that often rely on stoichiometric and sometimes toxic oxidants.

Electrochemical Synthesis: Electrochemical methods use electrical current to drive oxidation and reduction reactions, providing a high degree of control and often obviating the need for chemical redox agents. The synthesis of quinolines can be achieved through intramolecular oxidative annulation of suitable precursors. For example, N-substituted o-aminophenylacetylenes can undergo electrochemical cyclization to yield substituted quinolines under mild, metal- and oxidant-free conditions in an undivided cell. thieme-connect.com This approach is noted for its sustainability and avoidance of undesired byproducts. thieme-connect.com Other electrochemical methods have focused on the functionalization of the quinoline ring, such as selective C3-thiolation. rsc.org

Targeted Synthesis Strategies for this compound and its Close Analogues

Synthetic Routes to 6,7-Difluoro-2-methylquinoline (B3242669) (as a Model for Difluoro-2-methylquinoline)

The synthesis of 6,7-difluoro-2-methylquinoline serves as an excellent model for understanding the construction of the difluoro-2-methylquinoline scaffold, as it starts from the commercially available 3,4-difluoroaniline. The classical Doebner-von Miller reaction is a primary method for this type of transformation.

The Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. wikipedia.org To synthesize 6,7-difluoro-2-methylquinoline, 3,4-difluoroaniline would be reacted with crotonaldehyde.

The proposed mechanism proceeds as follows:

Michael Addition: The reaction initiates with the conjugate (Michael) addition of 3,4-difluoroaniline to crotonaldehyde.

Cyclization: The resulting amino-aldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the electron-rich aniline ring. The fluorine atoms are deactivating, but the cyclization is directed to the position para to the amino group.

Dehydration and Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative. This intermediate is subsequently oxidized to the fully aromatic 6,7-difluoro-2-methylquinoline.

This reaction is a variation of the Skraup synthesis, where glycerol is dehydrated in situ to form acrolein (the simplest α,β-unsaturated aldehyde). wikipedia.orgpharmaguideline.com The Doebner-von Miller modification uses pre-formed α,β-unsaturated aldehydes or ketones, allowing for the introduction of substituents at the 2-, 3-, and 4-positions of the quinoline ring.

Table 1: Key Reactants in the Doebner-von Miller Synthesis of 6,7-Difluoro-2-methylquinoline

| Reactant | Role | Structure |

| 3,4-Difluoroaniline | Aniline precursor, forms the benzene (B151609) ring portion of the quinoline | F-C6H3(F)-NH2 |

| Crotonaldehyde | α,β-Unsaturated aldehyde, provides the atoms for the pyridine (B92270) ring | CH3CH=CHCHO |

| Acid Catalyst (e.g., H2SO4, HCl) | Promotes Michael addition and electrophilic cyclization | N/A |

| Oxidizing Agent | Facilitates aromatization of the dihydroquinoline intermediate | N/A |

The final step in many quinoline syntheses, including the Doebner-von Miller and Skraup reactions, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. While the reaction can sometimes use the nitro compound corresponding to the starting aniline (e.g., nitrobenzene for aniline) or even arsenic acid as the oxidant, milder and more efficient reagents are often preferred in modern synthesis. wikipedia.org

p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is a versatile and effective oxidizing agent for this purpose. It functions as a powerful hydrogen acceptor, facilitating dehydrogenation reactions to create aromatic systems. The mechanism involves the transfer of two hydrogen atoms from the dihydroquinoline to p-chloranil, which is itself reduced to the corresponding hydroquinone (2,3,5,6-tetrachlorohydroquinone).

The advantages of using p-chloranil include:

High Oxidation Potential: It readily accepts hydrogens to drive the aromatization to completion.

Mild Conditions: The reaction can often be carried out under less harsh conditions than traditional Skraup oxidants.

Recyclability: The reduced hydroquinone can potentially be re-oxidized, enhancing the sustainability of the process.

Its utility is not limited to quinoline synthesis; it is also employed in the dehydrogenation of tetrahydrocarbazoles to carbazoles and other cyclization reactions where aromatization is the final step.

Table 2: Properties of p-Chloranil as an Oxidant

| Property | Description |

| Chemical Formula | C6Cl4O2 |

| Appearance | Yellow solid |

| Function | Hydrogen acceptor / Dehydrogenating agent |

| Mechanism | Accepts two hydrogen atoms from the substrate (e.g., dihydroquinoline) to form the corresponding hydroquinone. |

| Application | Aromatization of heterocyclic rings. |

Synthesis of Fluoroquinolone Precursors with Difluorinated Phenyl Rings

The construction of the this compound core often begins with precursors derived from difluorinated anilines. Classic quinoline syntheses, such as the Conrad-Limpach reaction, are frequently employed. This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.orguni-konstanz.denih.gov

Nucleophilic Addition and Benzylation Strategies

The initial step in a Conrad-Limpach type synthesis involves the nucleophilic attack of the aniline, in this case, 2,4-difluoroaniline, on a β-ketoester like ethyl acetoacetate. wikipedia.org This addition reaction forms a tetrahedral intermediate which then eliminates water to yield a Schiff base or, more accurately, a β-aminoacrylate (enamine) intermediate. wikipedia.orguni-konstanz.de

In related strategies for building complex fluoroquinolone precursors, benzylation can be employed. For instance, after the initial reaction between a difluorinated isothiocyanate and a carbanion from a malonate, an alkylating agent like 4-fluorobenzyl chloride can be introduced to form a key intermediate before the final cyclization step. mdpi.com

Intramolecular Electrophilic Substitution in Cyclization

The crucial ring-forming step to create the quinoline system is an intramolecular electrophilic substitution. mdpi.comiust.ac.ir The enamine intermediate, formed from the aniline and β-ketoester, undergoes a thermal cyclization. nih.gov This reaction, often requiring high temperatures (around 250 °C), is facilitated by the protonated carbonyl group of the ester, which acts as the electrophile, attacking the electron-rich difluorinated phenyl ring. wikipedia.orgiust.ac.ir The subsequent elimination of ethanol and tautomerization leads to the formation of the stable 5,7-difluoro-2-methylquinolin-4-one (which exists in equilibrium with its 4-hydroxy tautomer). wikipedia.org This cyclization can be considered a type of intramolecular Friedel-Crafts reaction. mdpi.com The use of high-boiling point inert solvents, such as mineral oil or diphenyl ether, can significantly improve the yields of this cyclization step. wikipedia.orgmdpi.com

Functionalization and Derivatization Approaches from the this compound Scaffold

Once the core this compound structure is assembled, typically as the quinolin-4-one, it serves as a versatile platform for further chemical modifications to introduce diverse functional groups and modulate its properties.

Halogenation and Chloro-Substitution at C-4 Position

The hydroxyl group at the C-4 position of the quinolin-4-one tautomer is a key handle for introducing other functionalities. A common and important transformation is its conversion to a chloro group. This is typically achieved by treating the 5,7-difluoro-2-methylquinolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). mdpi.com This reaction proceeds by converting the C-4 carbonyl into a chloro-substituent, yielding 4-chloro-5,7-difluoro-2-methylquinoline. mdpi.comchiralen.com The resulting 4-chloro derivative is a highly valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles, enabling the synthesis of a wide array of 4-substituted quinoline derivatives. mdpi.comnih.gov

| Starting Material | Reagent(s) | Product | Purpose |

| 5,7-Difluoro-2-methylquinolin-4-one | POCl₃ / PCl₅ | 4-Chloro-5,7-difluoro-2-methylquinoline | Activation of C-4 for nucleophilic substitution |

Alkyl Chain Introductions at C-3 Position (e.g., Octyl, Heptyl)

While direct alkylation at the C-3 position of the pre-formed quinoline ring can be challenging, synthetic strategies often build the alkylated ring system from appropriately substituted precursors. For example, the Conrad-Limpach synthesis can be adapted by using a β-ketoester that already contains the desired alkyl chain, such as 2-acetyldecanoate (for an octyl group) or 2-acetylnonanoate (for a heptyl group). uni-konstanz.de Condensation of 2,4-difluoroaniline with these custom β-ketoesters, followed by thermal cyclization, would yield the corresponding 3-alkyl-5,7-difluoro-2-methylquinolin-4-ones.

In a reported synthesis of a waltherione F analog, a key step involved a Conrad-Limpach synthesis where the aniline precursor already contained a long alkyl chain, ultimately leading to a 2-octyl-substituted quinolin-4-one. researchgate.net This highlights the strategy of incorporating the desired alkyl group into one of the initial building blocks before cyclization.

Hydroxyl and Carbonyl Group Modifications at C-4 Position

The C-4 position of the this compound system is defined by the keto-enol tautomerism of the quinolin-4-one and 4-hydroxyquinoline forms. wikipedia.org The synthesis via the Conrad-Limpach reaction directly yields the 5,7-difluoro-2-methylquinolin-4-ol, which predominantly exists as its more stable keto tautomer, 5,7-difluoro-2-methylquinolin-4(1H)-one. wikipedia.org

The carbonyl group at C-4 is crucial for the biological activity of many quinolone compounds. mdpi.com Modifications often focus on reactions of the corresponding 4-chloro derivative. For example, hydrolysis of 4-chloro-5,7-difluoro-2-methylquinoline can regenerate the hydroxyl group, providing a route back to the quinolin-4-one. mdpi.com Furthermore, the 4-chloro group can be displaced by various oxygen nucleophiles to install ether linkages or by other nucleophiles to create a diverse range of C-4 functionalized analogs. nih.gov These modifications are essential for tuning the electronic and steric properties of the molecule for specific applications.

| Transformation | Starting Material | Reagent(s) | Product |

| Hydrolysis | 4-Chloro-5,7-difluoro-2-methylquinoline | Dilute Acid | 5,7-Difluoro-2-methylquinolin-4-one |

| Nucleophilic Substitution | 4-Chloro-5,7-difluoro-2-methylquinoline | Amines, Thiols, etc. | 4-Amino-, 4-Thio-, etc. derivatives |

Conjugation and Linker Strategies for Chemical Biology Applications

The this compound scaffold, as a member of the broader fluoroquinolone class, holds potential for applications in chemical biology through conjugation to biomolecules. This process involves covalently linking the quinoline moiety to proteins, peptides, nucleic acids, or other biologically relevant molecules to create probes for imaging, diagnostics, or targeted therapeutic agents. The success of such applications hinges on effective conjugation and linker strategies, which must be carefully designed to preserve the function of both the quinoline and the biomolecule.

Non-cleavable linkers: These form a stable, permanent bond between the quinoline derivative and the target biomolecule. scielo.br An example is the maleimidocaproyl (MC) linker, which reacts with thiol groups on proteins. Another common non-cleavable linker strategy involves forming stable amide bonds. These are often used when the conjugate is intended to remain intact to fulfill its function. scielo.br

Cleavable linkers: These are designed to break under specific physiological conditions, releasing the active molecule at the target site. astrochem.org This strategy is particularly relevant for drug delivery. Common cleavage mechanisms include:

Acid-sensitive linkers: Hydrazones are a prominent example, designed to be stable at physiological pH (around 7.4) but cleave in the acidic environment of endosomes or lysosomes (pH 5-6). mdpi.com

Enzyme-cleavable linkers: These linkers incorporate peptide sequences that can be recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor tissues. The valine-citrulline (Val-Cit) linker is a widely used example. mdpi.com

Conjugation Strategies: Bioconjugation is the chemical process of forming a stable covalent bond between two molecules, where at least one is a biomolecule. mdpi.com The choice of conjugation chemistry depends on the available functional groups on both the this compound derivative and the target biomolecule.

Targeting Natural Amino Acids: Classical bioconjugation methods often target the side chains of specific amino acids.

Lysine Conjugation: The ε-amino group of lysine is a common target. Reagents like N-hydroxysuccinimide (NHS) esters can be used to functionalize a quinoline derivative, which then reacts with lysine residues to form stable amide bonds. mdpi.com

Cysteine Conjugation: The thiol group of cysteine is highly reactive and allows for site-specific modification. Maleimides are frequently used reagents that react with thiols to form a stable thioether bond. mdpi.com

Bioorthogonal Chemistry: These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. chemicalbook.com This strategy involves introducing a unique functional group (like an azide (B81097) or an alkyne) onto the quinoline scaffold. This "handle" can then be specifically reacted with a complementary functional group on the target biomolecule. chemicalbook.com Examples include the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry". astrochem.org

For a this compound derivative to be used in these strategies, it would first need to be synthesized with an appropriate functional group for linking (e.g., a carboxylic acid, amine, or azide). This functionalized quinoline can then be attached to a linker, which is subsequently conjugated to the target biomolecule, creating a powerful tool for chemical biology research.

Advanced Analytical Techniques for Structural Elucidation of this compound Derivatives

The precise characterization of this compound and its derivatives is essential for confirming their identity, purity, and structure. A suite of advanced spectroscopic and analytical techniques is employed for this purpose, each providing unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated quinolines, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular structure.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In a hypothetical spectrum of this compound, one would expect to see signals for the methyl group (a singlet in the aliphatic region, ~2.5 ppm) and distinct signals for the aromatic protons. The aromatic protons would appear as complex multiplets due to coupling with each other (H-H coupling) and with the nearby fluorine atoms (H-F coupling).

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would show signals for the methyl carbon and the nine distinct carbons of the quinoline ring. The chemical shifts of the carbons directly bonded to fluorine (C-5 and C-7) would be significantly affected, appearing as doublets due to strong one-bond carbon-fluorine coupling (¹JC-F). Other carbons in the ring will also show smaller couplings to the fluorine atoms (²JC-F, ³JC-F, etc.), providing valuable structural information. mdpi.com

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org It provides distinct signals for each unique fluorine environment. For this compound, two separate signals would be expected for the fluorine atoms at the C-5 and C-7 positions. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making interpretation straightforward. thermofisher.com The coupling between the two fluorine atoms and with nearby protons would provide further confirmation of their positions.

The table below shows representative NMR data for a related difluoroquinoline derivative, illustrating the typical chemical shifts and coupling constants observed in such systems.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H NMR | -OCH₃ | 4.05 | s |

| C⁸-H | 7.57 | dd, ³JH-F = 11.0, ⁴JH-F = 7.3 | |

| C⁵-H | 7.92 | dd, ³JH-F = 10.2, ⁴JH-F = 9.0 | |

| ¹³C NMR | C-2 | 160.20 | d, ⁴JC-F = 3.8 |

| C-6 | 148.98 | dd, ¹JC-F = 248.5, ²JC-F = 15.2 | |

| C-7 | 153.25 | dd, ¹JC-F = 257.5, ²JC-F = 15.2 | |

| ¹⁹F NMR | C⁶-F | -137.06 | - |

| C⁷-F | -127.02 | - | |

| Data derived from the analysis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be determined, which allows for the calculation of the molecular formula. For this compound (C₁₀H₇F₂N), the expected exact mass would be used to confirm its composition.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules. cdnsciencepub.com For 2-methylquinolines, a characteristic fragmentation involves the rearrangement and loss of acetylene (C₂H₂) from the heterocyclic ring. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments, which would be identifiable in the mass spectrum. mdpi.com

| Technique | Information Obtained | Expected Data for this compound |

| Electron Impact MS (EI-MS) | Molecular Ion (M⁺), Fragmentation Pattern | M⁺ peak at m/z = 179.06. Fragments corresponding to loss of H, CH₃, HF, HCN. |

| High-Resolution MS (HRMS) | Exact Mass, Molecular Formula | Exact mass determination to confirm C₁₀H₇F₂N. |

| Expected data is hypothetical based on the structure and general fragmentation patterns of related compounds. |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds (e.g., stretching and bending). It is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | Quinoline Ring | 3100 - 3000 |

| C-H stretching (aliphatic) | -CH₃ Group | 3000 - 2850 |

| C=C and C=N stretching | Aromatic Rings | 1620 - 1450 |

| C-F stretching | Aryl-Fluoride | 1300 - 1100 |

| C-H out-of-plane bending | Aromatic Ring Substitution | 900 - 675 |

| Ranges are based on typical values for these functional groups. mdpi.comchegg.com |

The specific positions and patterns of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), provide a unique spectrum that can be used to confirm the identity of the compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. While obtaining suitable crystals can be a challenge, the resulting structural data is unambiguous. This method has been successfully used to determine the solid-state structure of other substituted quinoline derivatives, confirming aspects like the planarity of the ring system and the orientation of substituents. researchgate.nethuji.ac.il

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of a molecule. These techniques measure the absorption and subsequent emission of light, which correspond to the promotion of electrons to higher energy orbitals (π→π* and n→π* transitions) and their relaxation back to the ground state.

UV-Vis Spectroscopy: Quinolines are aromatic systems that typically display strong absorption bands in the UV region. The spectrum of this compound is expected to show multiple absorption maxima corresponding to π→π* transitions within the fused aromatic ring system. The position and intensity of these bands are sensitive to the substitution pattern. The electron-withdrawing fluorine atoms and the electron-donating methyl group would influence the energy levels of the molecular orbitals, causing shifts in the absorption wavelengths compared to unsubstituted quinoline. acs.org

Structure Activity Relationship Sar and Structural Optimization in 5,7 Difluoro 2 Methylquinoline Research

General Principles of SAR Applied to Fluoroquinoline Chemotypes

The quinolone scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities. rsc.org Structure-activity relationship (SAR) studies of quinolones aim to understand how chemical modifications to the core structure influence their pharmacological effects. The introduction of fluorine atoms into the quinoline (B57606) ring, creating fluoroquinolones, marked a significant breakthrough in this field. researchgate.net Fluorine substitution can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgresearchgate.net

General SAR principles for fluoroquinolones highlight several key positions on the quinoline nucleus where modifications can dramatically alter activity. asm.org The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety fused to an aromatic ring, is fundamental for the activity of many quinolone-based agents. asm.org Nearly all clinically significant quinolones feature a fluorine atom at the C-6 position, a modification known to enhance potency. asm.org Beyond C-6, substitutions at the N-1, C-7, and C-8 positions have been extensively explored to optimize antibacterial spectrum, pharmacokinetics, and other properties. researchgate.netasm.org For instance, in the context of anticancer research, SAR studies have shown that substitutions at positions C-2, C-3, C-4, and C-7 are critical for activity. doi.orgorientjchem.org The strategic placement of substituents is crucial, as even minor changes can lead to significant variations in biological outcomes. mdpi.com

Impact of Difluorination on Molecular Interactions and Biological Activities

The specific placement of fluorine atoms on the quinoline ring is a critical determinant of a compound's activity. Research has shown that different difluoro-isomers can have widely varying effects. For example, a study on the basicity of fluorinated quinolines found an appreciable deviation in the predicted vs. observed pKa value for 6,7-difluoroquinoline, suggesting a unique electronic distortion when two fluorine atoms are in ortho-position to each other. clockss.org

In the development of antiviral agents, the positional isomerism of fluorine was also found to be crucial. In one study of 4-quinoline carboxylic acid analogues, a C(7)-fluoro substitution provided a tenfold boost in activity compared to a C(7)-chloro group. nih.gov However, the corresponding C(7),C(8)-difluoro analogue was approximately 10-fold less potent than the C(7)-monofluoro compound, while a fluorine at the C(8)-position completely abolished activity. nih.gov This highlights that simply adding more fluorine atoms is not a guarantee of improved activity; their precise location governs their influence on the molecule's interaction with its biological target. The synthesis of specific isomers, such as 5,7-difluoroquinoline (B1304923), is a key focus in research aiming to harness the specific properties endowed by this substitution pattern. researchgate.net

Fluorine substitution impacts a molecule through a combination of electronic and steric effects. Electronically, fluorine's strong inductive effect (σ-inductive effect) withdraws electron density from the aromatic ring, which can significantly alter the pKa (basicity) of the quinoline nitrogen. acs.orgclockss.org This change in basicity can affect how the molecule is protonated at physiological pH, influencing its solubility, cell penetration, and interaction with target enzymes or receptors. clockss.org

While often considered a "small" atom, the steric profile of fluorine, though only slightly larger than hydrogen, can be significant. clockss.org The replacement of hydrogen with fluorine can lead to conformational changes or create specific electrostatic interactions that may be favorable or unfavorable for binding. clockss.orgbenthamscience.com In gem-difluoroalkyl groups, the presence of two fluorine atoms significantly reduces the reactivity of the carbon atom in SN2 reactions compared to monofluorinated groups, enhancing metabolic stability. acs.org The interplay between these electronic and steric factors is complex and is a primary focus of SAR studies to fine-tune the properties of fluoroquinoline derivatives for specific research applications.

Role of the Methyl Group at C-2 in SAR Investigations

The C-2 position of the quinoline ring is a common site for substitution in SAR studies. A methyl group at this position can influence the molecule's properties in several ways. In some contexts, a C-2 methyl group has been shown to enhance inhibitory effects. For example, in a series of quinoline-cinnamic acid hybrids designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the presence of a 2-methyl group on the quinoline ring enhanced the inhibitory effects for both enzymes. arabjchem.org

Effects of Substitutions at C-3, C-4, and C-7 Positions on Research Outcomes

Substitutions at the C-3, C-4, and C-7 positions of the quinoline ring are critical for modulating biological activity. These positions are frequently modified in SAR studies to optimize potency and selectivity.

C-3 Position : The C-3 position is often substituted with groups like a cyano or a carboxylic acid. The presence of a free carboxylic acid at C-3 is a crucial pharmacophoric feature for the antibacterial activity of many quinolones. asm.org In other applications, a cyano group at C-3 has been found to be important for optimal antitumor activity. researchgate.net However, in some antiviral research, a C-3 methyl substituent was found to be detrimental, significantly reducing potency compared to the unsubstituted analogue. nih.gov

C-4 Position : The C-4 position is another key site for modification. The introduction of an aniline (B41778) group at C-4 has been identified as an important factor for the antitumor activity of certain quinoline derivatives. researchgate.net In other studies, the type of substituent on an aromatic ring attached at the C-4 position appeared to have little effect on activity, though electron-donating groups were generally favored over electron-withdrawing ones. arabjchem.org

C-7 Position : The C-7 position is perhaps one of the most extensively studied substitution sites. In fluoroquinolone antibacterials, the substituent at C-7 (often a nitrogen-containing heterocycle) is crucial for determining the antibacterial spectrum and potency. asm.org For anticancer applications, alkoxy groups at C-7 play an important role. researchgate.net Similarly, for antiviral activity, a halogen at the C-7 position can be highly beneficial. SAR studies have shown that replacing a chlorine atom with fluorine at C-7 can lead to a significant increase in activity. nih.gov

The introduction of aliphatic chains at various positions on the quinoline ring is a strategy used to modulate the lipophilicity of the molecule. Increased lipophilicity can influence a compound's ability to cross cell membranes and can affect its pharmacokinetic profile. In one study investigating antifungal quinoline derivatives, SAR analysis revealed that substitution at the 6-position of the quinoline ring with various groups, including methyl and methoxy, was more potent than substitutions at the 7- and 8-positions. doi.org While specific research focusing solely on long aliphatic chains like octyl or heptyl on 5,7-difluoro-2-methylquinoline is limited in the provided context, the general principle of modifying lipophilicity through alkyl substitution is a well-established tactic in medicinal chemistry to enhance biological activity.

Data Tables

Table 1: Effect of Fluorine Position on Antiviral Activity of 4-Quinoline Carboxylic Acid Analogues

| Compound Analogue | Position(s) of Fluorine | Relative Potency (EC₅₀) | Finding | Source |

| C12 | C-7 | 0.110 µM | High potency | nih.gov |

| C19 | C-9 | ~1.1 µM (10-fold less potent than C12) | Reduced potency | nih.gov |

| C21 | C-7, C-8 (difluoro) | ~1.1 µM (10-fold less potent than C12) | Reduced potency | nih.gov |

| C20 | C-8 | Activity abolished | Inactive | nih.gov |

Table 2: Influence of C-7 Substituents on Antiviral Activity of 4-Quinoline Carboxylic Acid Analogues

| Compound Analogue | C-7 Substituent | Relative Potency (EC₅₀) | Finding | Source |

| C12 | Fluorine (F) | 0.110 µM | High potency | nih.gov |

| C18 | Hydrogen (H) | 0.96 µM | Moderate potency | nih.gov |

| C11 | Chlorine (Cl) | 1.3 µM | Moderate potency | nih.gov |

| C16 | Nitro (NO₂) | 1.98 µM | Moderate potency | nih.gov |

| C13 | Bromine (Br) | 3.10 µM | Moderate potency | nih.gov |

| C17 | Trifluoromethyl (CF₃) | 16.58 µM | Detrimental to activity | nih.gov |

| C14 | Trifluoromethoxy (OCF₃) | 95.64 µM | Detrimental to activity | nih.gov |

| C15 | Methoxy (OCH₃) | 2611 µM | Detrimental to activity | nih.gov |

Heterocyclic Substitutions (e.g., Piperazinyl, Pyrazolyl, Azetidinyl)

The introduction of heterocyclic substituents, particularly at the C-7 position of the quinoline ring, is a widely employed strategy to modulate the biological profile of quinolone-based agents. The nature of the heterocyclic ring system can significantly impact interactions with biological targets, solubility, and metabolic stability.

Piperazinyl Substitutions: The piperazine (B1678402) ring is a common heterocyclic substituent in quinolone chemistry. Its introduction, often at the C-7 position, can lead to compounds with a broad spectrum of activity. SAR studies have shown that modifications to the piperazine ring itself are crucial. For instance, in a series of 7-chloro-6-fluoroquinolone-3-carboxylates, substitution with various N-substituted piperazines yielded derivatives with a range of biological activities. mdpi.com Some compounds exhibited moderate to good inhibitory activity against enzymes like HIV-1 integrase. mdpi.com The conformation of N'-[2-(4-phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine analogues was found to be a deciding factor for retaining antiviral activity and improving metabolic stability. nih.gov

| Piperazine Substitution Pattern | General SAR Finding | Reference |

|---|---|---|

| N-Substituted Piperazines | Leads to derivatives with moderate to good enzymatic inhibitory activity. | mdpi.com |

| N'-[2-(4-phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine | Conformation helps retain antiviral activity and improves metabolic stability. | nih.gov |

| N-piperazine with meta-chloro phenyl group | Potency was maintained but was associated with high cytotoxicity. | nih.gov |

| N-piperazine with ortho- or para-chloro phenyl group | Resulted in decreased potency. | nih.gov |

Pyrazolyl Substitutions: Pyrazoles are another class of heterocycles incorporated into quinolone scaffolds to explore new pharmacological activities. Research on novel pyrazolyl-4-oxo-4H-quinoline-3-carboxylic acids, which are structural analogues of known antiviral agents, has been undertaken. mdpi.com In these designs, 4-substituted 3,5-dimethylpyrazoles were used as building blocks to synthesize quinolone compounds, which were then further modified to produce the target molecules. mdpi.com The pyrazole (B372694) moiety offers a distinct electronic and steric profile compared to other heterocycles, providing a valuable avenue for SAR exploration. mdpi.comresearchgate.net

Azetidinyl Substitutions: The azetidine (B1206935) ring, a four-membered heterocycle, has been shown to be a beneficial substituent for tricyclic quinolone agents. researchgate.net A series of compounds featuring a 7-(3-amino-2-methyl-1-azetidinyl) group were synthesized to study the effect of this moiety. researchgate.net Research has demonstrated that the inclusion of an azetidine ring can influence antibacterial potency and in vivo efficacy. researchgate.net The substitution pattern on the azetidine ring itself is a critical determinant of activity.

| Azetidinyl Substitution Pattern | General SAR Finding | Reference |

|---|---|---|

| 7-(3-Amino-2-methyl-1-azetidinyl) | Prepared to determine the effects of chirality on potency and in vivo efficacy. | researchgate.net |

| 10-(Substituted-1-azetidinyl) on tricyclic quinolones | Synthesized to study the effect of the azetidine moiety on antibacterial activity. | researchgate.net |

Carboxylic Acid and Amide Modifications

The carboxylic acid group, typically at the C-3 position, is a hallmark of many biologically active quinolones. This functional group is often essential for interaction with DNA gyrase or topoisomerase IV and can be a key pharmacophoric feature. nih.govresearchgate.net

Structural optimization studies have recognized the presence of a free carboxylic acid as a necessary pharmacophoric element for certain antiviral activities. nih.gov In the synthesis of many active quinolone derivatives, a final hydrolysis step to unmask the carboxylic acid from an ester precursor is often required to achieve biological activity. mdpi.com

Modifications of this acidic function into amides or related groups represent a significant alteration of the molecule's properties. For example, a series of 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were prepared and evaluated for anticancer properties. rsc.org In other research, amide linkers have been synthesized by coupling amine intermediates with carboxylic acids to explore different chemical spaces and biological targets. nih.gov These modifications can influence the molecule's hydrogen bonding capacity, polarity, and ability to interact with different biological targets compared to their carboxylic acid counterparts.

| Modification | Position | General SAR Finding | Reference |

|---|---|---|---|

| Free Carboxylic Acid | C-3 | Recognized as a necessary pharmacophoric region for certain antiviral activities. | nih.gov |

| Ester Hydrolysis to Carboxylic Acid | C-3 | Often a crucial final step to impart biological activity in quinolone synthesis. | mdpi.com |

| 4-Acetamido group | C-4 | Incorporated into 2-methyl-1,2,3,4-tetrahydroquinoline derivatives to explore anticancer activity. | rsc.org |

Stereochemical Considerations in the Design of this compound Analogues

Stereochemistry, the 3D arrangement of atoms, is a critical factor in drug design as biological systems are chiral. Enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. Therefore, controlling the stereochemistry of substituents on the this compound core is essential for developing optimized analogues.

A key area where stereochemistry is paramount is in the substituents at the C-7 position. For example, a series of stereochemically pure 7-(3-amino-2-methyl-1-azetidinyl)-6-fluoro-4-oxoquinoline-3-carboxylic acids were specifically prepared to determine the effects of chirality on potency and in vivo efficacy when compared to the racemic mixtures. researchgate.net This highlights that the spatial orientation of the amino and methyl groups on the azetidine ring directly influences the interaction with the target enzyme. The design of such stereochemically defined molecules is a sophisticated strategy to enhance therapeutic outcomes. researchgate.netacs.org The synthesis of single enantiomers allows for a precise evaluation of the biological activity of each stereoisomer, avoiding potential complications from less active or inactive counterparts present in a racemic mixture. pitt.edu

Theoretical and Computational Chemistry Investigations of 5,7 Difluoro 2 Methylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding a compound's chemical behavior.

Density Functional Theory (DFT) Studies on Conformational Preferences and Molecular Orbitals

Density Functional Theory (DFT) has been utilized to investigate the structural and electronic properties of quinoline (B57606) derivatives. For instance, studies on similar heterocyclic systems often employ the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate vibrational frequencies. irjweb.comscience.gov These calculations help in identifying the most stable conformation of the molecule. The planarity of the quinoline ring system is a key feature, and DFT calculations can determine any deviations from planarity that may arise from substituent effects. researchgate.net For 5,7-Difluoro-2-methylquinoline, DFT would be used to ascertain the preferred orientation of the methyl group relative to the difluorinated quinoline core and to analyze the resulting molecular orbitals.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, offers a detailed picture of intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. science.govresearchgate.net These interactions involve the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied antibonding orbitals.

Analysis of Frontier Orbitals (HOMO, LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. edu.krd Conversely, a larger gap indicates greater molecular stability. edu.krd For conjugated systems like quinolines, π-π* transitions are common, and the energy of these transitions is related to the HOMO-LUMO gap. libretexts.org DFT calculations are routinely used to compute the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the kinetic stability and reactivity of this compound. researchgate.nettandfonline.com

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov The MEP map uses a color spectrum to represent the electrostatic potential on the electron density surface. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. nih.gov

In quinoline derivatives, the nitrogen atom is often a site of negative potential, making it a likely target for electrophiles. The distribution of fluorine atoms in this compound would significantly influence the MEP surface. The high electronegativity of fluorine would create regions of negative potential around the fluorine atoms and could also affect the potential of the rest of the aromatic system, including the regions near the nitrogen and methyl groups. nih.gov This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other species. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. aip.org This approach is widely used in drug discovery and environmental science to predict the activity of new or untested chemicals. mdpi.com

Selection and Calculation of Molecular Descriptors (e.g., Softness, Hardness, Chemical Potential, Electronegativity)

The foundation of any QSAR model is the selection and calculation of molecular descriptors. hufocw.org These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as 1D, 2D, 3D, and even 4D descriptors. hufocw.orgnih.gov

For fluoroquinolone derivatives, a variety of descriptors are relevant. Electronic descriptors, often derived from quantum chemical calculations like DFT, are particularly important. These include:

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. science.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. science.gov

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. irjweb.com

Other descriptors can include topological indices (which describe atomic connectivity), geometric descriptors (related to the 3D shape of the molecule), and hydrophobic parameters. hufocw.orgacademicdirect.org The choice of descriptors is crucial for building a robust and predictive QSAR model.

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Hardness, Softness, Chemical Potential, Electronegativity, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Topological | Connectivity indices, Wiener index | Encodes information about the atom-atom connectivity in the molecule. |

| Geometrical (3D) | Molecular volume, surface area, shape indices | Represents the three-dimensional structure of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, which is important for membrane permeability. |

Development and Validation of QSAR Models for Fluoroquinoline Derivatives

Once a set of descriptors has been calculated for a series of fluoroquinolone derivatives with known activities, a QSAR model can be developed using various statistical methods. researchgate.net Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (k-NN) and Random Forest are commonly employed. mdpi.comnih.govresearchgate.net

The process typically involves:

Data Set Preparation: A diverse set of fluoroquinolone derivatives with measured biological activity is collected. This set is usually divided into a training set for model development and a test set for external validation. researchgate.net

Model Building: A statistical method is used to create a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). aip.org

Model Validation: The quality of the QSAR model is assessed through various validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using the test set (predictive r²) are essential to ensure the model's robustness and predictive power. igmpublication.orgwisdomlib.org A statistically significant and predictive model can then be used to estimate the activity of new, unsynthesized fluoroquinolone derivatives like this compound. researchgate.net

| Validation Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. | > 0.5 |

| Predictive r² (r²_pred) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (receptor). These methods provide critical insights into the binding mode, affinity, and stability of the ligand-receptor complex, which are essential in rational drug design and discovery.

Investigation of Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmedium.com The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different poses. This analysis reveals the specific molecular interactions that stabilize the complex.

For this compound, docking studies against plausible protein targets can elucidate key binding interactions. The quinoline scaffold is a known pharmacophore that interacts with various enzymes. orientjchem.orgresearchgate.netbenthamdirect.com For instance, quinoline derivatives have been investigated as inhibitors of targets like DNA gyrase, PI3K/mTOR, and receptor tyrosine kinases such as MET. nih.govcolby.edufrontiersin.org

A hypothetical docking of this compound into the ATP-binding pocket of a kinase like MET or the active site of DNA gyrase would likely reveal several types of non-covalent interactions:

Hydrogen Bonds: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic rings of the quinoline scaffold can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. tandfonline.com The 2-methyl group can further contribute to these interactions.

π-π Stacking: The planar quinoline ring system can engage in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

Halogen Bonds: The fluorine atoms at positions 5 and 7 could potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein's active site, further stabilizing the complex.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen | Amine/Hydroxyl groups (e.g., Ser, Thr, Lys) | Directional; crucial for specificity and affinity. |

| Hydrophobic Interactions | Quinoline Rings, Methyl Group | Aliphatic/Aromatic side chains (e.g., Val, Leu, Ile, Phe) | Major driver of binding; contributes to overall stability. |

| π-π Stacking | Quinoline Aromatic System | Aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizes the complex through orbital overlap. |

| Halogen Bonding | Fluorine Atoms (C5-F, C7-F) | Carbonyl oxygen, Serine/Threonine hydroxyls | Enhances binding affinity and selectivity. |

Prediction of Binding Affinities to Biological Macromolecules

A key outcome of molecular docking is the prediction of binding affinity, often expressed as a scoring function value. nih.gov This score, typically in units of kcal/mol, estimates the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction between the ligand and the protein. medium.comtandfonline.com These predicted affinities allow for the ranking of different compounds in virtual screening campaigns and help prioritize molecules for synthesis and experimental testing. nih.gov

The table below presents a hypothetical set of predicted binding affinities for this compound against several protein targets known to be inhibited by quinoline-based compounds. These values are illustrative and would be generated using docking software like AutoDock Vina. tandfonline.comnih.gov

| Protein Target | PDB ID | Biological Function | Hypothetical Binding Affinity (kcal/mol) | Reference for Target Class |

|---|---|---|---|---|

| DNA Gyrase (S. aureus) | 5CDQ | Bacterial DNA replication | -8.5 | nih.gov |

| PI3Kα | 4JPS | Cell signaling, Cancer | -7.9 | rsc.org |

| MET Tyrosine Kinase | 5YA5 | Cell signaling, Cancer | -9.1 | rcsb.org |

| HIV Reverse Transcriptase | 1RT2 | Viral replication | -7.2 | nih.gov |

It is important to note that these scoring functions provide an estimation, and while useful for ranking, they have limitations in accurately predicting absolute binding affinities. researchgate.net

Conformational Dynamics of this compound and its Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex. igem.wikigalaxyproject.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand stability, and the flexibility of different parts of the protein over time. nih.gov

An MD simulation of a this compound-protein complex would typically be run for tens to hundreds of nanoseconds. mdpi.com Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot for the ligand indicates that it remains securely in the binding pocket. igem.wikibioexcel.eu

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. nih.gov It helps identify flexible regions of the protein, such as loops, and can show how ligand binding affects the protein's dynamics. igem.wiki High fluctuations in the binding site residues might indicate instability, whereas a reduction in fluctuation upon binding can signify a stable interaction.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable binding mode. volkamerlab.org

Biological Research Applications and Mechanistic Investigations of 5,7 Difluoro 2 Methylquinoline Derivatives

Research on Antimicrobial Activities and Mechanisms of Action

The antibacterial potential of quinoline (B57606) derivatives has been extensively studied. The introduction of fluorine atoms at the 5- and 7-positions of the 2-methylquinoline (B7769805) scaffold has been shown to produce compounds with significant efficacy against a range of bacterial pathogens.

Inhibition of Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV) in Bacterial Systems

Quinolone compounds are well-established inhibitors of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. mdpi.commdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating newly replicated chromosomes. mdpi.com Both enzymes are heterotetramers, composed of two A and two B subunits (GyrA and GyrB in DNA gyrase; ParC and ParE in topoisomerase IV). mdpi.commdpi.com

Derivatives of 5,7-Difluoro-2-methylquinoline exert their bactericidal effect by targeting the complex formed between these enzymes and bacterial DNA. frontiersin.org Rather than simply inhibiting enzyme activity, these compounds convert the topoisomerase into a cellular poison. nih.gov They stabilize a transient state in the enzyme's catalytic cycle where the DNA is cleaved, forming a toxic quinolone-enzyme-DNA complex. nih.govnih.gov This leads to the accumulation of double-strand DNA breaks, which triggers the SOS response for DNA repair and ultimately results in bacterial cell death. frontiersin.orgnih.gov The ability to inhibit both DNA gyrase and topoisomerase IV contributes to their broad spectrum of activity. mdpi.com

Investigations into Bacterial Resistance Mechanisms and Counter-Strategies

The widespread use of quinolone antibiotics has led to the emergence of bacterial resistance, a significant challenge in clinical settings. The primary mechanisms of resistance include target-site mutations, active drug efflux, and enzymatic inactivation. researchgate.netmdpi.comwho.int

Target-Site Mutations: Spontaneous mutations in the genes that code for the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) are a common cause of resistance. nih.gov These mutations alter the drug-binding site, reducing the affinity of the quinolone for the enzyme-DNA complex. who.int

Active Efflux: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell, reducing the intracellular drug concentration to sub-lethal levels. researchgate.netmdpi.com This is a major resistance mechanism in both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com

Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate the antibiotic, rendering it ineffective. frontiersin.org

To combat this growing resistance, several counter-strategies are under investigation. One promising approach is the development of novel quinoline derivatives that can evade these resistance mechanisms. nih.gov Another key strategy involves the use of antibiotic adjuvants or "resistance breakers." mdpi.com This includes the development of efflux pump inhibitors (EPIs) that can be co-administered with the antibiotic. nih.govophrp.org By blocking the efflux pumps, these inhibitors restore the intracellular concentration of the antibiotic, thus reinstating its efficacy against resistant strains. mdpi.comnih.gov Notably, some quinoline derivatives themselves have been identified as potential EPIs, capable of potentiating the activity of other antibiotics. nih.gov

In Vitro Studies on Gram-Positive and Gram-Negative Bacterial Strains

Numerous in vitro studies have demonstrated the potent and broad-spectrum antibacterial activity of this compound derivatives. These compounds have been tested against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Research has shown that derivatives such as quinoline acetohydrazide-hydrazones with di-fluorine substitutions exhibit excellent activity. researchgate.net Similarly, thiazole-quinolinium derivatives have shown potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

Table 1: In Vitro Antimicrobial Activity of Selected Quinolone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Gram Type | Resistance Profile | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Thiazole-quinolinium | Staphylococcus aureus | Gram-Positive | Antibiotic-Susceptible | 1-32 | rsc.org |

| Thiazole-quinolinium | Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | 1-32 | rsc.org |

| Difluoro-quinolone | Enterobacteriaceae | Gram-Negative | Not Specified | ≤ 0.5 | nih.gov |

| Difluoro-quinolone | Acinetobacter spp. | Gram-Negative | Not Specified | Not Specified | nih.gov |

| Difluoro-quinolone | Aeromonas hydrophila | Gram-Negative | Not Specified | Not Specified | nih.gov |

| Difluoro-quinolone | Staphylococcus aureus | Gram-Positive | Methicillin-Susceptible | Not Specified | nih.gov |

| Difluoro-quinolone | Staphylococcus aureus | Gram-Positive | Methicillin-Resistant (MRSA) | Not Specified | nih.gov |

| Oxetanyl-quinoline | Proteus mirabilis | Gram-Negative | Not Specified | 15.62–62.5 (µM) | acs.orgnih.gov |

| Oxetanyl-quinoline | Aspergillus niger | Fungus | Not Specified | 15.62–62.5 (µM) | acs.orgnih.gov |

| Oxetanyl-quinoline | Bacillus subtilis | Gram-Positive | Not Specified | 31.25 (µM) | acs.orgnih.gov |

Research on Antimalarial Activities and Mitochondrial Targeting

Beyond their antibacterial properties, derivatives of this compound have emerged as a powerful class of antimalarial agents. A notable series, known as the endochin-like quinolones (ELQs), demonstrates high potency against the Plasmodium parasites that cause malaria.

Inhibition of Parasite Mitochondrial Electron Transport Chain in Preclinical Models

The primary mechanism of antimalarial action for these quinolone derivatives is the disruption of the parasite's mitochondrial electron transport chain (mETC). nih.govipinnovative.com The mETC is essential for the parasite's energy production (ATP synthesis) and pyrimidine (B1678525) biosynthesis, making it an excellent drug target. By inhibiting this pathway, the compounds effectively starve the parasite of energy, leading to its death. ipinnovative.com

Preclinical studies on ELQ derivatives, such as ELQ-300, have confirmed their potent activity against multiple life-cycle stages of Plasmodium falciparum, the deadliest malaria parasite. nih.govnih.gov These compounds are effective against the parasite forms in the bloodstream and liver and even show sensitivity in the developing forms within the mosquito vector. nih.gov This pan-activity highlights their potential not only for treatment but also for prophylaxis and blocking disease transmission. nih.gov

Identification of Specific Targets (e.g., Qi and Qo Sites) in Plasmodium Species

Detailed mechanistic studies have identified the specific molecular target of these antimalarial quinolones within the mETC. They selectively inhibit the cytochrome bc1 complex, also known as Complex III. nih.gov The cytochrome bc1 complex has two distinct quinone-binding sites: the quinone oxidation (Qo) site and the quinone reduction (Qi) site.

Research has shown that ELQ-300, which contains the 5,7-difluoro-2-methylquinolin-4(1H)-one core, is a novel and selective inhibitor of the Qi site. nih.gov This is a crucial distinction, as other prominent antimalarial drugs that target the bc1 complex, like atovaquone, bind to the Qo site. nih.gov The unique binding at the Qi site allows these compounds to be effective against parasite strains that have developed resistance to Qo site inhibitors. nih.gov This discovery has opened a new avenue for developing next-generation antimalarials that can overcome existing drug resistance.

Table 2: Antimalarial Activity and Targets of Selected ELQ Derivatives This table is interactive. You can sort and filter the data.

| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Molecular Target | Target Site | Reference |

|---|---|---|---|---|---|---|

| ELQ-300 | D6 | Atovaquone-Sensitive | Low nM | Cytochrome bc₁ Complex | Qᵢ site | nih.govnih.gov |

| ELQ-300 | Dd2 | Multidrug-Resistant | Low nM | Cytochrome bc₁ Complex | Qᵢ site | nih.govnih.gov |

| ELQ-300 | Tm90-C2B | Atovaquone-Resistant | Low nM | Cytochrome bc₁ Complex | Qᵢ site | nih.govnih.gov |

| ELQ-596 | D6 | Atovaquone-Sensitive | Improved vs ELQ-300 | Cytochrome bc₁ Complex | Not Specified | nih.gov |

| ELQ-596 | Dd2 | Multidrug-Resistant | Improved vs ELQ-300 | Cytochrome bc₁ Complex | Not Specified | nih.gov |

| ELQ-596 | C2B | Atovaquone-Resistant | Improved vs ELQ-300 | Cytochrome bc₁ Complex | Not Specified | nih.gov |

Research on Antiviral Properties and Cellular Targets

The quest for novel antiviral agents has led researchers to explore the potential of quinoline derivatives. Specific derivatives of this compound have been synthesized and evaluated for their ability to combat viral infections.

In Vitro Studies Against Viral Replication (e.g., Dengue Virus, H5N1)

In the fight against dengue virus (DENV), a mosquito-borne flavivirus that causes significant global morbidity, novel quinoline derivatives have shown promise. nih.govird.frnih.gov Two new derivatives of the quinoline scaffold demonstrated dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range in in vitro studies. nih.gov These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.gov The mechanism of action appears to be at an early stage of the virus life cycle, rather than direct virucidal activity. nih.govnih.gov This suggests that these derivatives could be a promising starting point for the development of new and safer antiviral drugs against this important virus. nih.gov

While direct studies on this compound derivatives against the H5N1 influenza virus are not extensively detailed in the provided search results, the broader class of quinoline derivatives has been investigated for antiviral properties against various viruses. nih.gov For instance, research on other heterocyclic compounds, such as 2,5-Diketopiperazine derivatives, has shown activity against the H5N2 avian influenza virus, highlighting the ongoing search for effective antiviral agents against influenza strains. researchgate.net

Research on Anticancer Activities and Molecular Pathways

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a major area of investigation. These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways.

Topoisomerase I Inhibition in Cancer Cell Lines

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. mdpi.comwikipedia.org Homocamptothecins (hCPTs), a class of potent topoisomerase I inhibitors, include difluoro derivatives that have shown significant promise. nih.gov For example, a difluoro-hCPT derivative, diflomotecan, is a potent cytotoxic agent that efficiently induces apoptosis in tumor cells and has demonstrated strong antiproliferative activities against specific tumor types. nih.gov This compound enhances the stability of the drug in plasma and reinforces the inhibition of topoisomerase I compared to conventional camptothecins. nih.gov

Antiproliferative Mechanisms in Human Cancer Cell Lines (e.g., A549, HL-60, Hela, HCT-116)

Derivatives of this compound have been evaluated for their antiproliferative effects against a range of human cancer cell lines.

A549 (Lung Adenocarcinoma): Certain 7-chloro-(4-thioalkylquinoline) derivatives have shown activity against A549 cells, although many were considered inactive. mdpi.com However, other quinoline derivatives have demonstrated potent activity against this cell line. neuroquantology.com

HL-60 (Promyelocytic Leukemia): Studies on polyherbal formulations containing compounds with structural similarities to quinoline derivatives have shown cytotoxic effects on HL-60 cells, suggesting potential for further investigation. nih.gov

HeLa (Cervical Cancer): While direct data on this compound derivatives against HeLa cells is limited in the provided results, related triazole derivatives have shown antiproliferative activity against this cell line. nih.gov

HCT-116 (Colorectal Carcinoma): 7-chloro-(4-thioalkylquinoline) derivatives, particularly sulfonyl N-oxide derivatives, have been found to be efficient against the HCT-116 cell line. mdpi.com

Antiproliferative Activity of Quinoline Derivatives Against Various Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect |

|---|---|---|

| A549 | 7-chloro-(4-thioalkylquinoline) derivatives | Some derivatives showed activity, though many were inactive. mdpi.com |

| HL-60 | Polyherbal formulations with related compounds | Cytotoxic effects observed. nih.gov |

| HeLa | Triazole derivatives (related heterocycles) | Antiproliferative activity demonstrated. nih.gov |

| HCT-116 | Sulfonyl N-oxide derivatives of 7-chloro-(4-thioalkylquinoline) | Efficient antiproliferative activity. mdpi.com |

Research on Other Investigational Biological Activities